rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride
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Overview
Description
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a fluorine atom attached to a cyclohexyl ring and a hydrazine group, making it a unique and interesting molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluorine atom at the desired position.
Hydrazine Introduction: The fluorinated cyclohexanone is then reacted with hydrazine to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to changes in their function. The fluorine atom may also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
rac-[(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride: Similar in structure but with an amine group instead of a hydrazine group.
rac-[(1R,2S)-2-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride: Contains a phenoxy group in addition to the fluorine and amine groups.
Uniqueness
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C6H14ClFN2 |
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Molecular Weight |
168.64 g/mol |
IUPAC Name |
[(1R,2S)-2-fluorocyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H13FN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h5-6,9H,1-4,8H2;1H/t5-,6+;/m0./s1 |
InChI Key |
WLHSOPRBMRXRKG-RIHPBJNCSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)NN)F.Cl |
Canonical SMILES |
C1CCC(C(C1)NN)F.Cl |
Origin of Product |
United States |
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